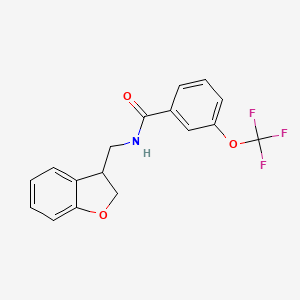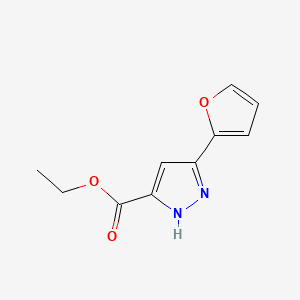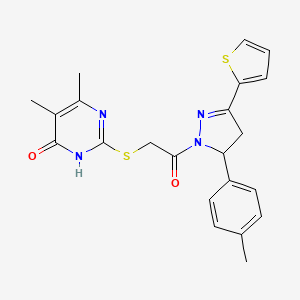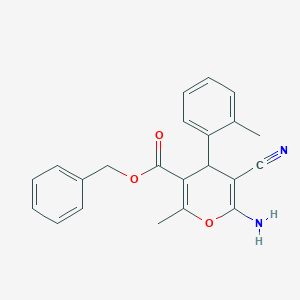
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly known as DBTTF, is a chemical compound used in scientific research. It is a potent inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in regulating gene expression, and their inhibition has been shown to have therapeutic potential in various diseases. DBTTF is synthesized using a multi-step process, and its mechanism of action and biochemical and physiological effects are still being studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The synthesis of related dihydrobenzofuran and benzofuran compounds involves innovative methodologies, including oxidative cyclization and palladium-catalyzed processes. For instance, the synthesis of 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles through oxidative cyclization of N-(benzoxazol-2-yl)benzamidines demonstrates the complexity and efficiency of modern synthetic techniques (Sambaiah & Reddy, 1990). Additionally, the development of dihydrobenzofuran derivatives through hydriodic acid-mediated cyclization highlights another approach to synthesizing structurally complex molecules (Kobayashi et al., 2010).
Characterization and Properties : The characterization and understanding of the properties of these compounds are critical for their application in various fields. Studies on the antioxidant and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides provide insights into their potential therapeutic applications (Yakan et al., 2020). Furthermore, the investigation into the synthesis, crystal structure, and geometrical modelling of N-(4-methylbenzyl)benzamide single crystals showcases the importance of structural analysis in understanding compound behavior (Goel et al., 2017).
Potential Biological Activities
Anticancer Evaluation : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity present a promising avenue for the development of new therapeutic agents. Some derivatives have shown higher anticancer activities than reference drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiproliferative Activity : The investigation of amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors reveals their promising antiproliferative activity against cancer cell lines. This highlights the therapeutic potential of these compounds in targeting specific receptors associated with cancer (Youssef et al., 2020).
Novel Insecticides : The discovery of flubendiamide, a compound structurally related to benzamides, showcases the application of these molecules in developing novel insecticides with high activity against lepidopterous insect pests. This compound's unique action mode and safety profile make it a valuable addition to integrated pest management programs (Tohnishi et al., 2005).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)24-13-5-3-4-11(8-13)16(22)21-9-12-10-23-15-7-2-1-6-14(12)15/h1-8,12H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINJRFINZSXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)
![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)
![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)

![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)
![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)